Sesamin is predominantly found in sesame oil, which contains about 0.5% to 1.5% of this compound. The extraction of sesamin from sesame seeds can be achieved through various methods, including solvent extraction, high-performance liquid chromatography (HPLC), and centrifugal partition chromatography (CPC) .
Chemically, sesamin belongs to the class of compounds known as lignans, which are characterized by their two phenylpropane units linked by a carbon-carbon bond. Sesamin's chemical structure is a furofuran lignan, specifically featuring a furofuran moiety that contributes to its biological activity .
The synthesis of sesamin can be approached through both natural extraction and synthetic methods. The natural extraction typically involves:
Recent studies have developed integrated processes combining synchronous extraction with chromatography techniques to enhance yield and purity. For instance, centrifugal partition chromatography has been highlighted for achieving over 95% purity in isolated sesamin .
Sesamin's molecular formula is C₁₈H₁₈O₆, with a molecular weight of approximately 370.43 g/mol. Its structure features a furofuran ring system, which is critical for its biological activity.
The structural elucidation of sesamin can be confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These analytical methods provide insights into the compound's functional groups and connectivity within the molecule .
Sesamin undergoes various chemical reactions, particularly during the processing of sesame oil where it can be converted into other lignans such as asarinin. This conversion is reversible and depends on factors like temperature and acidity during oil processing .
Studies have shown that solid acid catalysts can promote the conversion of sesamin into asarinin under controlled conditions, highlighting the dynamic nature of sesamin in food processing .
Sesamin exerts its biological effects through several mechanisms:
Research indicates that sesamin influences gene expression related to fatty acid oxidation and lipid metabolism, contributing to its health benefits .
Sesamin is utilized in various scientific fields:
Sesamin, a furofuran lignan, is biosynthesized in sesame (Sesamum indicum) via specific enzymatic steps. The pathway begins with the dimerization of coniferyl alcohol to form pinoresinol, catalyzed by dirigent proteins. Pinoresinol is subsequently converted to sesamin through two key enzymatic stages [3] [6].
Pinoresinol undergoes stereoselective reduction by pinoresinol/lariciresinol reductase (PLR) to produce lariciresinol and secoisolariciresinol. Secoisolariciresinol is then dehydrogenated to matairesinol. The pivotal step involves cytochrome P450-dependent enzymes that transform matairesinol into sesamin through intramolecular cyclization. This conversion is unique to sesame and underpins sesamin’s low natural abundance outside Sesamum species [3] [6].
The formation of sesamin’s characteristic methylenedioxy bridges is mediated by cytochrome P450 enzymes, specifically CYP81Q1. This enzyme catalyzes the conversion of piperitol (an intermediate) to sesamin by inserting methylenedioxy groups between catechol rings. The CYP81Q1 gene exhibits high expression in sesame seeds during mid-maturation, coinciding with peak sesamin accumulation. Knockdown of CYP81Q1 in transgenic sesame reduces sesamin content by >80%, confirming its indispensable role [6] [7].
Table 1: Key Enzymes in Sesamin Biosynthesis
Enzyme | Gene | Function | Localization |
---|---|---|---|
Dirigent protein | SiDIR | Coniferyl alcohol dimerization to pinoresinol | Seed coat |
Pinoresinol reductase | PLR | Reduction of pinoresinol to lariciresinol | Vascular tissue |
CYP81Q1 | CYP81Q1 | Methylenedioxy bridge formation in sesamin | Seed endosperm |
Sesamin accumulates predominantly in sesame seeds (50–400 mg/100 g dry weight), with trace amounts in roots and leaves. Within seeds, the endosperm harbors 75% of total sesamin, linked to oil-body membranes [3] [6]. Distribution varies significantly among cultivars:
Genetic diversity studies reveal sesamin content is a heritable trait. For example, Chinese cultivars (e.g., Yuzhi 11) contain 25% more sesamin than African landraces due to selective breeding for lignan enrichment [9].
Table 2: Sesamin Distribution in Sesame Cultivars
Cultivar Type | Seed Color | Avg. Sesamin (mg/100 g) | Notable Traits |
---|---|---|---|
Improved Chinese | White | 150–180 | High oil yield |
African landrace | Black | 300–390 | High antioxidants |
Ethiopian | Brown | 200–250 | Drought tolerance |
Sesamin accumulation is modulated by environmental stressors and agronomic practices:
Table 3: Impact of Storage Conditions on Sesamin Stability
Storage Factor | Condition | Sesamin Retention (6 Months) |
---|---|---|
Moisture content | ≤6% | >95% |
>9% | <60% | |
Temperature | 20°C | 85% |
33°C | 45% | |
Packaging | Hermetic bags | 95% |
Jute bags | 65% |
Note: Data extrapolated from accelerated aging studies [5].
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